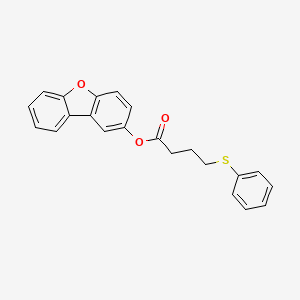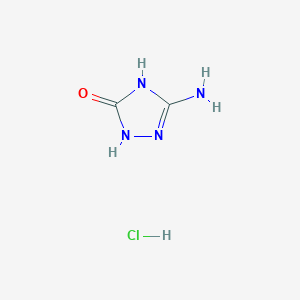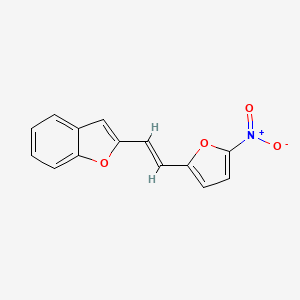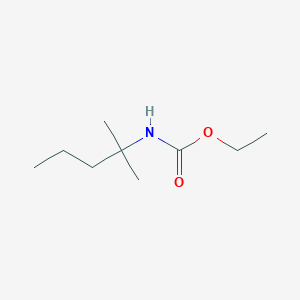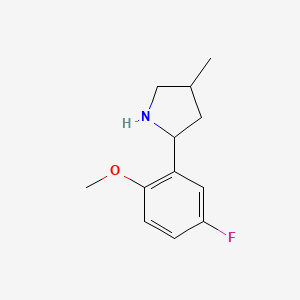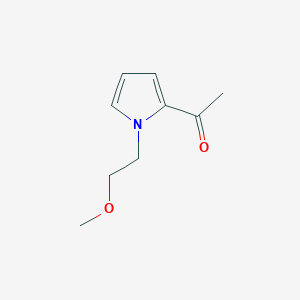
1-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a methoxyethyl group attached to the nitrogen atom and an ethanone group attached to the second carbon of the pyrrole ring. Its unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethylamine with 2-acetylpyrrole under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature, followed by purification steps such as distillation or crystallization to isolate the final product.
Analyse Chemischer Reaktionen
1-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxyethyl group can be replaced by other nucleophiles such as halides or amines.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme and thereby reducing its catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds such as:
1-(2-Methoxyethyl)-1H-pyrrole: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(1-(2-Hydroxyethyl)-1H-pyrrol-2-yl)ethanone: Contains a hydroxyethyl group instead of a methoxyethyl group, which can lead to different chemical and biological properties.
1-(1-(2-Methoxyethyl)-1H-indol-3-yl)ethanone: Features an indole ring instead of a pyrrole ring, resulting in different reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
1-[1-(2-methoxyethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C9H13NO2/c1-8(11)9-4-3-5-10(9)6-7-12-2/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
IBSALUSAIBIDJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CN1CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


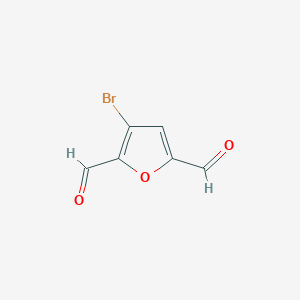
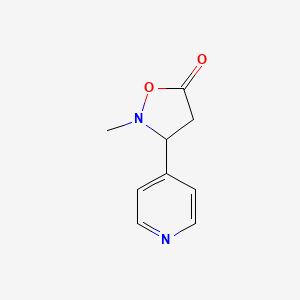
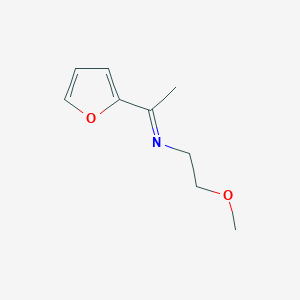


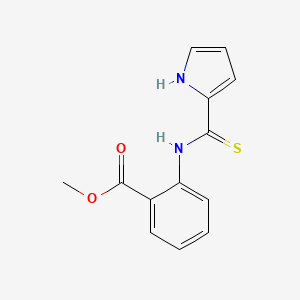
![2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12882997.png)
